Target Identity Confirmed as FAAH Inhibitor from Janssen Patent Series
The compound is explicitly cataloged as a human FAAH inhibitor in the Therapeutic Target Database, designated as PMID26413912-Compound-44 and assigned to Janssen Pharmaceutica NV [1]. This links it to the patent family covering mechanism-based heteroaryl urea FAAH inhibitors, which covalently modify the enzyme's active-site serine nucleophile [2].
| Evidence Dimension | Target identity and mechanism of action |
|---|---|
| Target Compound Data | FAAH inhibitor (mechanism-based covalent modifier); TTD Drug ID D0LB8Y |
| Comparator Or Baseline | Class-level baseline: Heteroaryl urea FAAH inhibitors (e.g., PF-04457845, JNJ-42165279) are confirmed covalent inhibitors |
| Quantified Difference | Not quantifiable from available data; target identity confirmed but potency (IC50/Ki) not publicly disclosed for this specific compound |
| Conditions | TTD database annotation; Bioorg. Med. Chem. Lett. 2016 SAR study describes class mechanism |
Why This Matters
Confirms the compound belongs to the mechanism-based covalent inhibitor subclass, which has fundamentally different pharmacology (sustained target engagement despite low brain penetration) compared to reversible FAAH inhibitors, directly impacting in vivo study design.
- [1] Therapeutic Target Database (TTD). Drug ID: D0LB8Y. Heteroaryl-substituted urea derivative 1 (Synonyms: PMID26413912-Compound-44). Available at: https://idrblab.net/ttd/data/drug/details/D0LB8Y. View Source
- [2] Keith, J. M.; Tichenor, M. S.; Apodaca, R. L.; Xiao, W.; Jones, W. M.; Seierstad, M.; Pierce, J. M.; Palmer, J. A.; Webb, M.; Karbarz, M. J.; et al. The SAR of Brain Penetration for a Series of Heteroaryl Urea FAAH Inhibitors. Bioorg. Med. Chem. Lett. 2016, 26 (13), 3109–3114. View Source
